molecular formula C19H23BO2 B11753777 4,4,5,5-Tetramethyl-2-(2-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane

Cat. No.: B11753777
M. Wt: 294.2 g/mol
InChI Key: QCHZEUAZLGZEFN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a biphenyl group and a dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a biphenyl derivative with a boronic ester precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated biphenyl reacts with a boronic acid or ester under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of advanced catalysts and automated systems .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized biphenyl derivatives .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating reactions such as cross-coupling and substitution. The biphenyl group provides stability and enhances the compound’s reactivity in these processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 2,2’,5,5’-Tetramethyl-1,1’-biphenyl
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

4,4,5,5-Tetramethyl-2-(2-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is unique due to its specific combination of a biphenyl group and a dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C19H23BO2

Molecular Weight

294.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-3-phenylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C19H23BO2/c1-14-16(15-10-7-6-8-11-15)12-9-13-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3

InChI Key

QCHZEUAZLGZEFN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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